![molecular formula C13H22O2 B14416663 2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane CAS No. 79821-40-2](/img/structure/B14416663.png)
2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a geranyl group, which is a monoterpenoid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane typically involves the reaction of geraniol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or toluene
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Formed through reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane involves its ability to react with nucleophiles due to the strained nature of the oxirane ring. The compound can form covalent bonds with nucleophilic sites on biological macromolecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that contain nucleophilic amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features but lacking the oxirane ring.
Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavorings.
Nerol: An isomer of geraniol with similar properties but different stereochemistry.
Uniqueness
2-{[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]methyl}oxirane is unique due to the presence of both the geranyl group and the oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
79821-40-2 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-(3,7-dimethylocta-2,6-dienoxymethyl)oxirane |
InChI |
InChI=1S/C13H22O2/c1-11(2)5-4-6-12(3)7-8-14-9-13-10-15-13/h5,7,13H,4,6,8-10H2,1-3H3 |
Clave InChI |
QBQKOBUUPXWVSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOCC1CO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


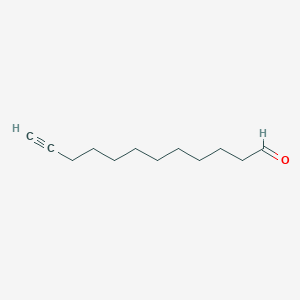
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
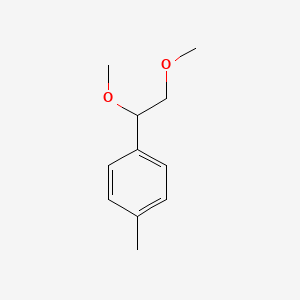
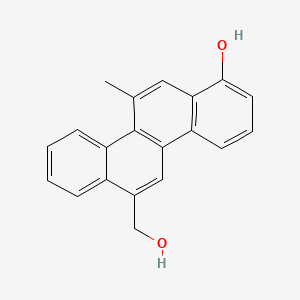
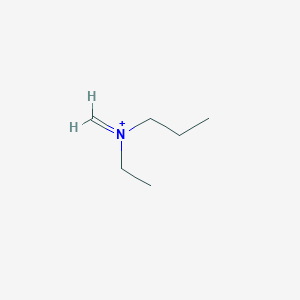
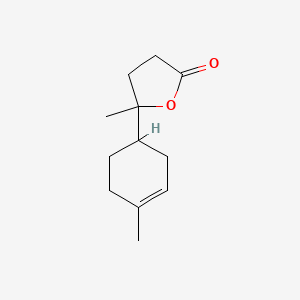
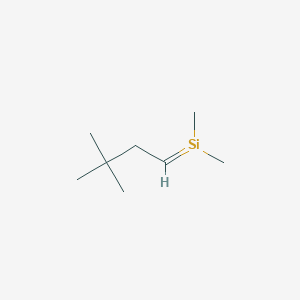

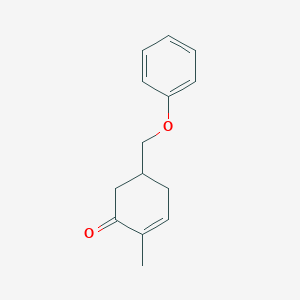
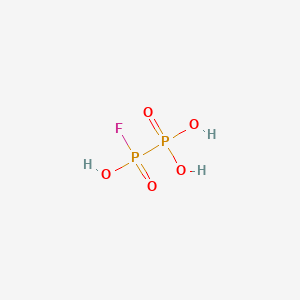
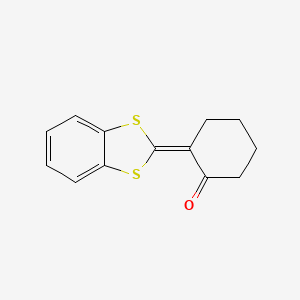
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

